3-Tolperisone Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H24ClNO |

|---|---|

Molecular Weight |

281.82 g/mol |

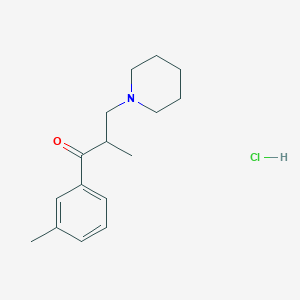

IUPAC Name |

2-methyl-1-(3-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C16H23NO.ClH/c1-13-7-6-8-15(11-13)16(18)14(2)12-17-9-4-3-5-10-17;/h6-8,11,14H,3-5,9-10,12H2,1-2H3;1H |

InChI Key |

VBFUKHZWQBJGPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C(C)CN2CCCCC2.Cl |

Origin of Product |

United States |

Synthetic Pathways and Impurity Profiling of Tolperisone and Its Analogs

Advanced Synthetic Methodologies for Tolperisone (B1682978) Production

The synthesis of tolperisone has evolved to include efficient and scalable methods. Key approaches include single-step syntheses and methodologies based on the classical Mannich reaction.

This single-step synthesis is advantageous due to its high yield and the direct isolation of the crude product googleapis.com. By streamlining the manufacturing process, it minimizes the need for multi-level processing and purification steps that can be both time-consuming and expensive google.com.

The Mannich reaction is a cornerstone in the synthesis of tolperisone and its analogs google.com. This three-component condensation reaction involves an active hydrogen compound (4-methylpropiophenone), an aldehyde (commonly formaldehyde or its equivalents like paraformaldehyde or 1,2-dioxolane), and a secondary amine (piperidine hydrochloride) google.com. The reaction results in the formation of a β-aminoketone, which is the core structure of tolperisone.

Conventional methods for synthesizing tolperisone often utilize the Mannich reaction with starting materials such as p-methyl propiophenone and piperidine (B6355638) hydrochloride google.com. Different sources of the aldehyde component have been employed, including aqueous formaldehyde and paraformaldehyde google.com. While the Mannich reaction can provide high yields, it may also necessitate subsequent purification steps, such as aqueous extraction, to remove by-products google.com. The reaction conditions, including the choice of solvent and catalyst, are critical in directing the reaction towards the desired product and minimizing impurity formation.

Irrespective of the synthetic pathway chosen, the formation of by-products is a significant consideration. In the synthesis of tolperisone, several potential by-products have been identified. These include positional isomers such as 2-tolperisone and 3-tolperisone, which can arise if the starting 4-methylpropiophenone contains isomeric impurities google.comgoogle.com.

Other notable by-products include vinyl compounds, such as 2-methyl-1-(4-methylphenyl)prop-2-en-1-one, also referred to as 4-MMPPO or vinyl ketone google.comgoogle.com. The formation of these unsaturated ketones can occur under certain reaction conditions. Additionally, trace impurities generated from the Mannich condensation reaction, such as a 2-methyl analog of tolperisone (a 2-methylhydroxy impurity), have also been reported . Careful control of reaction parameters is crucial to minimize the formation of these and other unwanted substances.

Impurity Profiling and Control Strategies

A robust impurity profiling program is essential to ensure the quality, safety, and efficacy of the final 3-Tolperisone Hydrochloride active pharmaceutical ingredient (API). This involves the identification of potential impurities and the implementation of effective control strategies.

The impurity profile of tolperisone hydrochloride can include a range of related substances. Among the most significant are:

4-MMP (4-Methylpropiophenone): This is a starting material in the synthesis and its presence in the final product indicates an incomplete reaction google.com.

Vinyl Ketone (4-MMPPO): As mentioned, this unsaturated ketone is a potential by-product google.com.

2-Methylhydroxy Impurity: This is a trace impurity that can be generated during the Mannich condensation reaction .

Positional isomers, namely 2-tolperisone hydrochloride and this compound, are also critical impurities that need to be monitored and controlled google.com. The presence of these isomers is often linked to the purity of the starting 4-methylpropiophenone google.com.

Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed for the detection and quantification of these impurities nih.gov. A sensitive, stability-indicating HPLC method has been developed for the quantitative estimation of tolperisone-related impurities in both bulk drugs and pharmaceutical dosage forms nih.gov.

Several strategies are employed to reduce the levels of impurities in the final tolperisone hydrochloride product. These methods focus on both controlling the synthesis process and purifying the crude product.

One primary method for purification is recrystallization . This technique has been shown to be effective in reducing the content of impurities, particularly 4-MMPPO google.com. The choice of solvent system is critical for successful recrystallization. A mixed organic solvent system, such as 2-butanone (methyl ethyl ketone) and isopropanol, has been found to be effective google.com. The process may involve single or multiple recrystallization steps to achieve the desired purity google.com.

Another approach to impurity reduction involves washing the recrystallized product . Washing with an acidic solution can help in removing certain impurities google.com. Various inorganic and organic acids, such as hydrochloric acid, can be used for this purpose google.com.

Furthermore, strict control over the synthetic process itself is a key strategy for minimizing impurity formation. For instance, in syntheses involving a Friedel-Crafts acylation step to produce the p-methyl propiophenone precursor, careful control of the amounts of reactants, reaction temperature, and reaction time can reduce the occurrence of side reactions and improve the purity of the intermediate, which in turn leads to a cleaner final product google.compatsnap.com. Subsequent crystallization of the crude tolperisone hydrochloride under controlled temperature conditions can also enhance purity google.compatsnap.com.

The table below summarizes the common impurities found in this compound and the primary methods for their control.

| Impurity Name | Chemical Name | Source | Control/Reduction Method |

| 4-MMP | 1-(4-methylphenyl)-propanone | Unreacted starting material | Optimization of reaction conditions |

| Vinyl Ketone (4-MMPPO) | 2-methyl-1-(4-methylphenyl)-propenone | By-product of synthesis | Recrystallization, Controlled synthesis |

| 2-Methylhydroxy Impurity | - | By-product of Mannich reaction | Purification, Controlled synthesis |

| 2-Tolperisone Hydrochloride | 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-propanone hydrochloride | Isomeric impurity in starting material | Use of pure starting materials, Purification |

| This compound | 2-methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone hydrochloride | Isomeric impurity in starting material | Use of pure starting materials, Purification |

Chiral Separation Techniques for Enantiomers

The separation of enantiomers is a critical aspect of drug development and quality control, as stereoisomers can exhibit different pharmacological and toxicological profiles. For tolperisone and its analogs, which possess a chiral center, several advanced chromatographic and electrophoretic techniques have been successfully employed for their enantioselective separation. These methods are essential for the analysis of enantiomeric purity and for obtaining single enantiomers for further studies.

High-Performance Liquid Chromatography (HPLC) has proven to be a robust and widely used technique for the chiral resolution of tolperisone and its structural analog, eperisone. nih.govsemanticscholar.org A significant breakthrough in this area involves the use of polysaccharide-based chiral stationary phases (CSPs). Specifically, a cellulose tris(3-chloro-4-methylphenylcarbamate) coated chiral column, Chiralcel OZ-RH, has demonstrated effective enantiomeric separation under reversed-phase conditions. nih.govsemanticscholar.org

One study reported the successful separation of tolperisone enantiomers using a mobile phase composed of 20 mm ammonium acetate (B1210297) in water (pH 8.0) and acetonitrile (B52724) in a 70:30 ratio. nih.gov Under these conditions, a separation factor (α) of 1.22 and a resolution (Rs) of 1.66 were achieved. nih.gov Notably, the (R)-enantiomer of tolperisone was found to elute before the (S)-enantiomer. nih.govsemanticscholar.org Another method utilized a Cellulose Tris (4-chloro-3-methylphenylcarbamate) chiral column with a mobile phase of acetonitrile and 10 mM ammonium acetate for the enantioselective determination of tolperisone and eperisone in rat plasma. nih.govresearchgate.net

Furthermore, a chiral stationary phase based on Heptakis(6-azido-6-deoxy) perphenylcarbamated β-cyclodextrin has been developed and immobilized on silica gel for the analytical separation of tolperisone enantiomers via HPLC under reversed-phase conditions. researchgate.net The optimal mobile phase for this separation was determined to be a 40:60 mixture of methanol (B129727) and 1% triethylammonium acetate (TEAA) buffer at a pH of 5.5. researchgate.net

Table 1: HPLC Chiral Separation Parameters for Tolperisone

| Chiral Stationary Phase | Mobile Phase | pH | Separation Factor (α) | Resolution (Rs) | Elution Order | Reference |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) (Chiralcel OZ-RH) | 20 mM Ammonium Acetate in H₂O : CH₃CN (70:30) | 8.0 | 1.22 | 1.66 | (R)-TOL before (S)-TOL | nih.gov |

| Cellulose Tris (4-chloro-3-methylphenylcarbamate) | Acetonitrile : 10 mM Ammonium Acetate | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| Heptakis(6-azido-6-deoxy) perphenylcarbamated β-cyclodextrin | Methanol : 1% Triethylammonium Acetate (TEAA) buffer (40:60) | 5.5 | Not Specified | Not Specified | Not Specified | researchgate.net |

Capillary Electrophoresis (CE) has emerged as a powerful technique for enantioseparation due to its high efficiency, rapid analysis times, and low sample consumption. tsu.gechromatographytoday.com In the context of tolperisone, CE has been utilized to investigate the noncovalent enantioselective interactions between the drug and various cyclodextrins (CDs) as chiral selectors. tsu.ge These studies are fundamental to understanding the molecular recognition mechanisms that govern chiral separation.

Enantiomeric separations of tolperisone have been performed using a fused-silica capillary with a 100 mM phosphate (B84403) buffer at pH 2.95 as the background electrolyte. tsu.ge The study revealed that tolperisone enantiomers display opposite affinity patterns towards several of the cyclodextrins investigated. tsu.ge Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), was employed to further elucidate the spatial structure of the selector-selectand complexes, confirming the formation of inclusion complexes with varying depths and orientations. tsu.ge

Table 2: Capillary Electrophoresis Chiral Separation Parameters for Tolperisone

| Chiral Selector | Background Electrolyte | pH | Capillary Type | Observations | Reference |

| Various Cyclodextrins (CDs) | 100 mM Phosphate buffer | 2.95 | Fused-silica (50 μm ID) | Opposite affinity patterns for enantiomers with several CDs; formation of inclusion complexes with varying geometry. | tsu.ge |

Supercritical Fluid Chromatography (SFC) is another advanced technique that is gaining prominence for chiral separations in the pharmaceutical industry. sphinxsai.comchromatographyonline.com SFC offers advantages such as faster separations and reduced use of organic solvents compared to HPLC. sphinxsai.comresearchgate.net While specific applications of SFC for the chiral separation of this compound are not extensively detailed in the provided context, the principles of the technique suggest its high potential for this purpose. Generally, SFC utilizes supercritical carbon dioxide as the main mobile phase, often with a polar organic modifier like methanol or isopropanol, in conjunction with chiral stationary phases similar to those used in HPLC (e.g., Chiralpak AD, Chiralcel OD). researchgate.netnih.gov The high efficiency and speed of SFC make it a valuable tool for high-throughput screening and purification of enantiomers. nih.gov

Molecular and Cellular Pharmacological Mechanisms of Action

Voltage-Gated Ion Channel Modulation

The principal pharmacological action of 3-Tolperisone hydrochloride is the blockade of voltage-gated sodium and calcium channels. patsnap.comwikipedia.orgnih.gov This dual inhibitory action contributes to a reduction in neuronal hyperexcitability, which is a key factor in conditions associated with increased muscle tone. patsnap.com By targeting these fundamental components of action potential generation and propagation, this compound effectively modulates nerve signal transmission. patsnap.comnih.gov

This compound exhibits a specific inhibitory profile on use-independent sodium channels, particularly subtypes associated with pain pathways. nih.govopenmedicinalchemistryjournal.com Research has shown it interacts with several isoforms, including Nav1.2, Nav1.3, Nav1.7, and Nav1.8. nih.govopenmedicinalchemistryjournal.comnih.gov The potency of inhibition varies across different isoforms. For instance, the lowest half-maximal inhibitory concentration (IC50), indicating the strongest effect, was observed for the Nav1.8 isoform, which is significant in peripheral nerves. nih.gov In contrast, the IC50 for the Nav1.3 subtype, which plays a role in the central nervous system, was more than an order of magnitude higher. nih.gov

Table 1: IC50 Values of this compound on Voltage-Gated Sodium Channel Isoforms

| Sodium Channel Isoform | IC50 (μmole/L) |

|---|---|

| Nav1.3 | 802 |

| Nav1.8 | 49 |

When compared to the local anesthetic Lidocaine, this compound demonstrates notable differences in its interaction with voltage-gated sodium channels. nih.govnih.gov While both compounds block these channels, studies reveal marked differences in their IC50 values on identical isoforms. nih.govresearchgate.net this compound exerts a more potent block on the neuronal Nav1.6, Nav1.7, and Nav1.8 isoforms compared to Lidocaine. researchgate.net

Table 2: Comparative Potency of this compound and Lidocaine on Neuronal Sodium Channel Isoforms

| Sodium Channel Isoform | Relative Potency |

|---|---|

| Nav1.6 | 3-Tolperisone HCl > Lidocaine |

| Nav1.7 | 3-Tolperisone HCl > Lidocaine |

| Nav1.8 | 3-Tolperisone HCl > Lidocaine |

Investigations into the specific binding site of this compound on voltage-gated sodium channels have utilized molecular modeling techniques. nih.govnih.gov A molecular modeling study concluded that this compound might act via the so-called local anesthetic receptor site on these channels. nih.govnih.gov This suggests that despite the observed differences in their effects on channel kinetics, this compound and Lidocaine could potentially attach to identical protein binding sites. nih.govnih.gov

The inhibition of spinal reflexes by this compound is believed to occur predominantly through a presynaptic inhibition of neurotransmitter release from primary afferent endings. nih.gov This presynaptic inhibition is achieved via a combined blockade of both voltage-gated sodium and N-type calcium channels. nih.gov By blocking N-type calcium channels, this compound reduces the influx of calcium into the presynaptic terminal, a critical step for the release of neurotransmitters. patsnap.com Research suggests that the drug does not bind to activated calcium channels, but rather to resting and open channels. nih.govopenmedicinalchemistryjournal.com This depressive effect on N-type calcium channels, though considered to be of a lesser extent than its effect on sodium channels, is integral to its therapeutic action. nih.govopenmedicinalchemistryjournal.com

N-type Calcium Channel Blocking Activity

Presynaptic Inhibition of Neurotransmitter Release (e.g., Glutamate)

This compound exerts its effects in part through the presynaptic inhibition of neurotransmitter release from primary afferent nerve endings. nih.gov This action is primarily attributed to its combined blocking effect on voltage-gated sodium and calcium channels. nih.govresearchgate.net By inhibiting these channels, this compound reduces neuronal excitability and dampens the abnormal nerve impulses that can lead to muscle spasms. patsnap.com

The primary excitatory neurotransmitter in the central nervous system, glutamate (B1630785), is a key target of this inhibitory action. nih.gov In preclinical studies using rat brain synaptosomes, this compound was shown to inhibit glutamate release in a concentration-dependent manner. nih.gov The compound was effective at reducing glutamate release stimulated by both the potassium channel inhibitor 4-aminopyridine (B3432731) and by high concentrations of potassium, suggesting a primary blockade of voltage-dependent sodium channels, with potential involvement of calcium channel inhibition at higher concentrations. nih.gov

Table 1: Effect of this compound on 4-Aminopyridine-Induced Glutamate Release

This table shows the concentration-dependent inhibition of glutamate release from rat brain synaptosomes by this compound following stimulation with 1 mM 4-aminopyridine.

| Concentration of this compound (µM) | Inhibition of Glutamate Release |

|---|---|

| 40 | Demonstrated inhibition |

| 100 | Increased inhibition |

| 400 | Marked inhibition |

Data derived from preclinical studies on rat synaptosomes. nih.gov

Modulation of Spinal Reflex Activity (Preclinical Models)

This compound is a centrally acting muscle relaxant that effectively attenuates and blocks spinal segmental reflex activity. nih.govopenmedicinalchemistryjournal.com Its mechanism involves depressing dorsal root stimulation-evoked ventral root potentials. nih.gov The modulation of spinal reflexes is a key component of its pharmacological profile, and this has been extensively studied in various preclinical models, including in vitro isolated, hemisected spinal cord preparations from rats. nih.govphysoc.org

A distinguishing feature of this compound is its specific and potent inhibition of monosynaptic reflexes. researchgate.netnih.gov Studies in laminectomized mice demonstrated that intravenous administration of the compound transiently inhibited the amplitude of monosynaptic reflex potentials. nih.gov This points to a membrane-stabilizing effect. nih.gov In in vitro studies using a rat hemisected spinal cord model, this compound was shown to inhibit the monosynaptic component of the dorsal root stimulation-evoked ventral root reflex with a specific potency. physoc.org

Table 2: Potency of this compound on Monosynaptic Reflex

This table indicates the half-maximal inhibitory concentration (IC50) of this compound on the monosynaptic reflex in an isolated rat spinal cord model.

| Parameter | Value |

|---|---|

| IC50 | 52 ± 8 µM |

Data from in vitro rat hemisected spinal cord model. physoc.org

In contrast to its strong effect on monosynaptic pathways, this compound only partially inhibits polysynaptic reflexes. researchgate.netnih.gov This selective action on different spinal reflex components distinguishes it from other centrally acting muscle relaxants. nih.gov While it is believed to dampen polysynaptic reflexes, which are involved in coordinating muscle contractions, its primary and more pronounced effect remains on the monosynaptic reflex arc. patsnap.comnih.gov

The inhibitory action of this compound on spinal reflexes is linked to its ability to attenuate excitatory postsynaptic potentials (EPSPs). nih.gov An EPSP is a temporary depolarization of the postsynaptic membrane potential caused by the inflow of positive ions, making the neuron more likely to fire an action potential. wikipedia.orgkenhub.com The presynaptic inhibition of glutamate release by this compound leads to a decreased availability of this neurotransmitter in the synaptic cleft. researchgate.netnih.gov This reduction in glutamate binding to postsynaptic receptors results in a depression of the EPSP. researchgate.net Preclinical studies have confirmed that EPSP-related potentials are significantly attenuated by this compound in isolated rat spinal cord preparations. nih.gov

Effects on Supraspinal Structures and Pathways (Preclinical Models)

The pharmacological activity of this compound extends beyond the spinal cord to include effects on supraspinal structures. nih.gov A key aspect of its mechanism is the inhibition of descending pathways from the brainstem that regulate muscle tone and reflex activity. nih.govopenmedicinalchemistryjournal.com

Preclinical evidence indicates that this compound effectively inhibits descending reticulospinal projections. nih.govopenmedicinalchemistryjournal.com The reticulospinal tracts, originating in the reticular formation of the brainstem, are crucial extrapyramidal pathways for controlling the activity of lower motor neurons and maintaining posture. nih.govphysio-pedia.com These tracts can exert both excitatory and inhibitory influences on motor activity. physio-pedia.comfrontiersin.org By inhibiting these descending projections, this compound can modulate spinal reflex excitability and reduce pathologically elevated muscle tone. nih.gov

Influence on Descending Noradrenergic Tonic Facilitation

This compound exerts a distinct influence on spinal cord pathways, specifically by inhibiting descending noradrenergic tonic facilitation. This mechanism contributes to its muscle relaxant effects. Research has demonstrated that this compound dose-dependently depresses the group II flexor reflex by acting on this descending pathway within the spinal cord. nih.govpatsnap.com This action differentiates it from other centrally acting muscle relaxants like baclofen (B1667701) and benzodiazepines. nih.govpatsnap.com By inhibiting this facilitatory pathway, this compound effectively attenuates spinal reflexes and inhibits descending reticulo-spinal projections. nih.govpatsnap.com

Alterations in Brain Activity Related to Nociception (e.g., BOLD responses in rats)

Studies utilizing Blood-Oxygen-Level-Dependent (BOLD) functional magnetic resonance imaging in rats have provided insights into how this compound modulates brain activity related to pain perception (nociception). In experimental models, electrical stimulation of a rat's forepaw induced a significant increase in BOLD signals in several brain regions associated with the processing of pain. nih.gov

Administration of this compound was shown to almost completely prevent these stimulation-provoked BOLD responses. nih.gov The inhibitory effect was most pronounced in the key areas of the brain involved in the sensation of pain, highlighting a central mechanism for its analgesic properties. nih.gov

Table 1: Effect of this compound on Pain-Provoked BOLD Responses in Rats

| Brain Region | BOLD Response to Painful Stimuli | BOLD Response after 3-Tolperisone Administration |

|---|---|---|

| Prefrontal Cortex | Massive Increase | Almost Completely Prevented nih.gov |

| Cingular Cortex | Massive Increase | Almost Completely Prevented nih.gov |

| Insular Cortex | Massive Increase | Almost Completely Prevented nih.gov |

| Somatosensory Cortex | Massive Increase | Almost Completely Prevented nih.gov |

Interaction with Other Neurotransmitter Systems

In contrast to its effects on nicotinic receptors, this compound demonstrates minimal affinity for cholinergic muscarinic receptors. researchgate.net This lack of significant interaction with the muscarinic system is a key feature, distinguishing it from other agents that may produce anticholinergic side effects. researchgate.net

Membrane Stabilizing Properties

A fundamental aspect of this compound's mechanism of action is its membrane-stabilizing activity. nih.govresearchgate.net This property is attributed to its ability to inhibit voltage-gated sodium channels, thereby reducing the influx of sodium ions into neurons. researchgate.net This action dampens neuronal excitability and decreases the amplitude and frequency of action potentials. researchgate.net The chemical structure of this compound bears a resemblance to local anesthetics such as lidocaine, which also exert their effects through sodium channel blockade. researchgate.net

Evidence for its membrane-stabilizing effects comes from studies showing its ability to inhibit the generation of spikes in the dorsal root and transiently inhibit the amplitudes of monosynaptic reflex potentials. patsnap.com This activity contributes to its capacity to inhibit the propagation of action potentials along both myelinated A-fibers and unmyelinated C-fibers. nih.govpatsnap.comresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Baclofen |

| Benzodiazepines |

| Lidocaine |

Metabolism and Biotransformation Pathways in Vitro/non Human Models

Identification of Primary Metabolic Routes

In vitro examinations have identified two principal pathways in the metabolism of tolperisone (B1682978): methyl-hydroxylation and carbonyl reduction. nih.govresearchgate.net Liquid chromatography-mass spectrometry analyses of tolperisone's metabolism in human liver microsomes revealed the formation of several metabolites, indicating a multifaceted biotransformation process. nih.gov

Methyl-Hydroxylation as a Main Metabolic Pathway

The primary metabolic transformation of tolperisone is methyl-hydroxylation. nih.govresearchgate.net This reaction leads to the formation of a key metabolite, hydroxymethyl-tolperisone. nih.govcaymanchem.com This pathway is considered the main route of metabolism in human liver microsomes. nih.govresearchgate.net

Carbonyl Reduction Pathways

Alongside hydroxylation, carbonyl reduction represents another significant metabolic route. nih.govresearchgate.net This process results in metabolites with a mass two units greater than the parent compound and its hydroxylated metabolite. nih.govresearchgate.net Specifically, researchers have identified a carbonyl-reduced version of the parent compound and a carbonyl-reduced form of the primary hydroxylated metabolite, M1. nih.govresearchgate.net The presence of these reduced metabolites suggests the involvement of microsomal reductases in tolperisone's biotransformation. nih.gov

Cytochrome P450 Enzyme Involvement

The metabolism of tolperisone is heavily reliant on the cytochrome P450 (P450) superfamily of enzymes. nih.govwikigenes.org Studies have concluded that the compound undergoes both P450-dependent and P450-independent biotransformations to a similar extent. nih.govwikigenes.org Experiments using non-specific P450 inhibitors demonstrated significant, though incomplete, inhibition of its clearance, confirming the contribution of multiple enzymatic systems. nih.gov

Prominent Role of CYP2D6

Among the P450 isoforms, CYP2D6 plays the most prominent role in the metabolism of tolperisone. nih.govwikigenes.orgnih.govnih.govresearchgate.net Multiple studies using isoform-specific inhibitors, inhibitory antibodies, and recombinant P450s have consistently pointed to CYP2D6 as the primary enzyme responsible for its biotransformation. nih.govwikigenes.org It is the main enzyme involved in converting tolperisone to its inactive metabolite. researchgate.net The formation of hydroxymethyl-tolperisone is primarily mediated by CYP2D6. nih.govcaymanchem.com

Contribution of Other Cytochrome P450 Isoforms (e.g., CYP2C19, CYP2B6, CYP1A2)

| Enzyme | Role in Tolperisone Metabolism | Specific Pathway Contribution |

|---|---|---|

| CYP2D6 | Prominent | Primary enzyme for hydroxymethyl-tolperisone formation nih.govcaymanchem.com |

| CYP2C19 | Minor | Contributes to hydroxymethyl-tolperisone formation nih.govresearchgate.net |

| CYP1A2 | Minor | Contributes to hydroxymethyl-tolperisone formation nih.govresearchgate.net |

| CYP2B6 | Minor | Involved in overall metabolism, but not hydroxymethyl-tolperisone formation nih.govresearchgate.net |

Flavin-Containing Monooxygenase (FMO) Activity

In addition to the cytochrome P450 system, flavin-containing monooxygenase (FMO) enzymes are also implicated in the biotransformation of tolperisone. nih.gov Studies have shown that tolperisone inhibits methyl p-tolyl sulfide (B99878) oxidation in recombinant FMO3, with an inhibition constant (Ki) of 1200 microM. nih.govresearchgate.net This interaction suggests that FMO3 contributes to the P450-independent metabolic pathways of the compound. nih.gov

Inhibition of Substrates by FMO3

Flavin-containing monooxygenase 3 (FMO3) is one of the enzyme systems involved in the metabolism of xenobiotics. Research using recombinant FMO3 has shown that tolperisone can act as an inhibitor of this enzyme's activity. Specifically, tolperisone was found to inhibit the oxidation of a known FMO3 substrate, methyl p-tolyl sulfide. nih.gov This inhibition was characterized by a specific inhibition constant (Ki), indicating the concentration of tolperisone required to produce half-maximal inhibition. nih.gov Furthermore, experiments with recombinant FMO3 demonstrated a significantly higher turnover number for tolperisone compared to control microsomes, suggesting it is also a substrate for the enzyme. nih.gov

Table 1: Inhibition of FMO3 Substrate by Tolperisone

| Enzyme | Substrate | Inhibitor | Inhibition Constant (Ki) | Source |

|---|---|---|---|---|

| Recombinant Flavin-containing monooxygenase 3 (FMO3) | Methyl p-tolyl sulfide | Tolperisone | 1200 µM | nih.gov |

P450-Dependent and P450-Independent Biotransformations

In vitro studies with human liver microsomes indicate that the metabolism of tolperisone is almost equally divided between cytochrome P450 (P450)-dependent and P450-independent pathways. nih.gov

The P450-dependent pathway primarily involves methyl-hydroxylation, leading to the formation of a metabolite with a mass-to-charge ratio (m/z) of 261, identified as M1. nih.gov This oxidative reaction is mediated by several P450 isoforms. nih.gov Through the use of isoform-specific inhibitors, inhibitory antibodies, and recombinant P450s, CYP2D6 has been identified as the principal enzyme responsible for tolperisone metabolism. nih.gov Other isoforms, including CYP2C19, CYP2B6, and CYP1A2, also contribute to its biotransformation, but to a lesser extent. nih.gov The formation of hydroxymethyl-tolperisone is specifically mediated by CYP2D6, CYP2C19, and CYP1A2. nih.gov Tolperisone has also been shown to be a competitive inhibitor of CYP2D6 activity, as demonstrated by its effect on the metabolism of dextromethorphan (B48470) and bufuralol. nih.govdrugbank.com

The P450-independent biotransformation involves carbonyl reduction. This pathway leads to the formation of metabolites with mass-to-charge ratios two units greater than the parent compound (m/z 247) and its hydroxylated metabolite (m/z 263). nih.gov The metabolite at m/z 263 was identified as carbonyl-reduced M1, while the metabolite at m/z 247 is presumed to be the carbonyl-reduced parent compound. nih.govdrugbank.com

Table 2: Cytochrome P450 Isoforms Involved in Tolperisone Metabolism

| P450 Isoform | Role in Tolperisone Metabolism | Source |

|---|---|---|

| CYP2D6 | Prominent enzyme in overall metabolism and hydroxymethyl-tolperisone formation | nih.gov |

| CYP2C19 | Minor contributor to overall metabolism and hydroxymethyl-tolperisone formation | nih.gov |

| CYP1A2 | Minor contributor to overall metabolism and hydroxymethyl-tolperisone formation | nih.gov |

| CYP2B6 | Minor contributor to overall metabolism (not involved in hydroxymethyl-tolperisone formation) | nih.gov |

Microsomal Reductase Involvement

The use of specific inhibitors and antibodies further clarified the contribution of different enzyme systems. The results showed a substantial portion of tolperisone's metabolism persists even when P450 enzymes are inhibited, pointing to the involvement of other microsomal enzymes, such as reductases. nih.gov

Table 3: Effect of Inhibitors on Tolperisone Intrinsic Clearance in Human Liver Microsomes (HLM)

| Inhibitor | Target | % Inhibition of Intrinsic Clearance | Source |

|---|---|---|---|

| SKF-525A | Nonspecific P450 Inhibitor | 61% | nih.gov |

| 1-aminobenzotriazole | Nonspecific P450 Inhibitor | 47% | nih.gov |

| 1-benzylimidazole | Nonspecific P450 Inhibitor | 49% | nih.gov |

| Anti-NADPH-P450-reductase antibodies | NADPH-P450 Reductase | 43% | nih.gov |

Drug Interaction Research at the Molecular and Enzymatic Level

Inhibition of Cytochrome P450 Enzymes by Tolperisone (B1682978)

Tolperisone has demonstrated inhibitory effects on certain cytochrome P450 enzymes. Research has focused on its potential to interfere with the metabolism of other drugs that are substrates for these enzymes.

Studies have confirmed that tolperisone acts as a competitive inhibitor of CYP2D6. drugbank.comnih.gov This was determined by observing its effect on the metabolism of known CYP2D6 substrates. Specifically, tolperisone was found to inhibit the O-demethylation of dextromethorphan (B48470) and the hydroxylation of bufuralol. drugbank.comnih.gov The inhibition constant (Kᵢ) values from these in vitro experiments quantify the inhibitory potency of tolperisone against these specific metabolic reactions. drugbank.comnih.gov

| CYP2D6 Substrate | Metabolic Reaction | Tolperisone Inhibition Constant (Kᵢ) |

| Dextromethorphan | O-demethylation | 17 µM |

| Bufuralol | Hydroxylation | 30 µM |

Data sourced from in vitro studies on human liver microsomes. drugbank.comnih.gov

Impact of CYP Inhibitors on Tolperisone Metabolism (In Vitro Studies)

To further elucidate the metabolic pathways of tolperisone, researchers have utilized various P450 inhibitors in in vitro settings. Experiments using isoform-specific chemical inhibitors and inhibitory antibodies have confirmed that CYP2D6 is the most prominent enzyme in the metabolism of tolperisone. nih.gov

The use of non-specific P450 inhibitors resulted in a significant reduction of tolperisone's metabolism in human liver microsomes, indicating the importance of the CYP system in its clearance. nih.gov For instance, the formation of the hydroxymethyl metabolite of tolperisone was completely blocked by non-specific chemical inhibitors and significantly reduced by anti-NADPH-P450-reductase antibodies. nih.gov These findings suggest that tolperisone undergoes biotransformation that is both dependent and independent of the P450 system to a similar degree. nih.gov

| Inhibitor | Type | Effect on Tolperisone Intrinsic Clearance (HLM) |

| SKF-525A | Non-specific P450 Inhibitor | 61% inhibition |

| 1-Aminobenzotriazole | Non-specific P450 Inhibitor | 47% inhibition |

| 1-Benzylimidazole | Non-specific P450 Inhibitor | 49% inhibition |

| Anti-NADPH-P450-reductase | Inhibitory Antibodies | 43% inhibition |

Data reflects the percentage of inhibition of intrinsic clearance in human liver microsomes (HLM). nih.gov

Interactions with Flavin-Containing Monooxygenases

In addition to the cytochrome P450 system, the role of flavin-containing monooxygenases (FMOs) in tolperisone's metabolic profile has been investigated. Tolperisone was found to inhibit the oxidation of methyl p-tolyl sulfide (B99878) in recombinant FMO3, indicating an interaction with this enzyme system. drugbank.comnih.gov The inhibition constant for this interaction was determined to be 1200 µM. drugbank.comnih.gov Furthermore, experiments with recombinant FMO3 showed a threefold higher turnover number for tolperisone compared to control microsomes, suggesting that FMO3 is also involved in its metabolism. drugbank.comnih.gov

| Enzyme | Substrate/Reaction Inhibited | Tolperisone Inhibition Constant (Kᵢ) |

| FMO3 | Methyl p-tolyl sulfide oxidation | 1200 µM |

Data sourced from studies using recombinant flavin-containing monooxygenase 3 (FMO3). drugbank.comnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for the separation, identification, and quantification of 3-Tolperisone Hydrochloride and its related substances. These techniques offer high resolution and sensitivity, making them indispensable in pharmaceutical analysis.

HPLC is the most widely employed technique for the analysis of this compound. Various methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. ijpbs.comjpionline.orgscispace.compharmatutor.org

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of analysis for this compound in both bulk drug and its pharmaceutical formulations. scispace.comdntb.gov.ua These methods typically utilize a non-polar stationary phase (like C18 or C8) and a polar mobile phase, allowing for the effective separation of the moderately polar this compound from various matrices.

A variety of RP-HPLC methods have been established, each with specific chromatographic conditions tailored for optimal performance. For instance, one method employs an Inertsil ODS C-18 column with a mobile phase of methanol (B129727) and acetonitrile (B52724) (90:10 v/v) at a flow rate of 1.0 ml/min, with UV detection at 232 nm. This method demonstrated a retention time of 2.48 minutes for this compound. Another successful separation was achieved on a Hypersil C18 column using a mobile phase composed of methanol, acetonitrile, and water with 1% v/v triethylamine (B128534) (85:10:5 v/v/v) at a flow rate of 1.0 mL/min and UV detection at 250 nm. dntb.gov.ua

The selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength is critical for achieving the desired separation and sensitivity. The table below summarizes the conditions for several developed RP-HPLC methods.

Table 1: Selected RP-HPLC Methods for this compound Analysis

To ensure the quality of a drug product throughout its shelf life, stability-indicating analytical methods are essential. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a measure of the drug's stability under various environmental conditions. For this compound, several stability-indicating RP-HPLC methods have been developed and validated. dntb.gov.uanih.gov

These methods involve subjecting the drug to forced degradation conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. dntb.gov.uanih.gov For example, one study exposed this compound to 0.1N HCl and 0.1N NaOH, 8% H2O2, heat at 105°C, and UV light. nih.gov The developed HPLC method was then used to separate the intact drug from the degradation products formed under these stress conditions. nih.gov Significant degradation was observed in base hydrolysis, water hydrolysis, and oxidation. nih.gov Another study found that the drug showed degradation under alkali and neutral hydrolysis and oxidative stress conditions. dntb.gov.ua The ability of the method to resolve the drug peak from all degradant peaks demonstrates its specificity and stability-indicating nature. dntb.gov.ua

The development of such methods is crucial for assessing the intrinsic stability of the molecule and for monitoring the stability of its formulations.

This compound is often formulated in combination with other drugs, such as analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), to provide both muscle relaxation and pain relief. Consequently, analytical methods capable of simultaneously quantifying this compound and the co-formulated drug are necessary for the quality control of these combination products. Several RP-HPLC methods have been developed for the simultaneous estimation of this compound with Paracetamol, Diclofenac Sodium, and Etoricoxib. ijpbs.comjpionline.orgpharmatutor.orgijpar.comijpbs.comsymbiosisonlinepublishing.comijrretas.comrjptonline.orgresearchgate.netresearchgate.netijaresm.com

For the combination with Paracetamol , one method utilizes a C18 Licrosphere column with a mobile phase of Methanol: Tetrahydrofuran (90:10 v/v, pH 8.2 with 0.1% v/v Triethylamine) and UV detection at 254 nm. pharmatutor.org The retention times for Paracetamol and this compound were found to be 3.593 min and 5.023 min, respectively. pharmatutor.org Another method for the same combination employed a Symmetry C18 column with a mobile phase of acetonitrile: water (40:60 v/v, pH 3.0) at a flow rate of 0.7ml/min and detection at 258nm, with retention times of 2.25 and 3.29 for 3-Tolperisone HCl and Paracetamol, respectively. researchgate.net

For the simultaneous analysis of this compound and Diclofenac Sodium , a validated RP-HPLC method uses a C18 Inertsil ODS column with a mobile phase of KH2PO4 Buffer (30mM), Acetonitrile, and Methanol (60:20:20). ijpar.com Detection was carried out at 242 nm. ijpar.com Another method for this combination used a Kromasil C18 column with a mobile phase of Acetonitrile: Water (90:10) adjusted to pH 3.5, with detection at 271 nm. ijpbs.com The retention times were 2.93 min for 3-Tolperisone HCl and 5.37 min for Diclofenac sodium. ijpbs.com

In the case of Etoricoxib , a stability-indicating RP-HPLC method was developed using an Eclipse Plus C18 column. jpionline.org The mobile phase consisted of 0.035M triethylamine (pH 3.0) and acetonitrile (70:30 v/v) with a flow rate of 1 ml/min and detection at 290 nm. jpionline.org The retention times for this compound and Etoricoxib were 2.826 min and 7.566 min, respectively. jpionline.org

Table 2: Chromatographic Conditions for Simultaneous Estimation of this compound with Other Drugs

Impurity profiling is a critical aspect of pharmaceutical development and quality control, as impurities can affect the safety and efficacy of a drug product. HPLC is an invaluable tool for the detection and quantification of process-related impurities and degradation products of this compound.

A specific, sensitive, and reproducible RP-HPLC method has been developed for the impurity profiling of this compound in tablet dosage forms. This method utilized a reversed-phase Oyster ODS column and a mobile phase consisting of a buffer and acetonitrile (45:55 % v/v). The buffer was composed of 0.1 M citric acid and 0.2 M sodium dihydrogen phosphate (B84403), adjusted to pH 2.5, with the addition of sodium lauryl sulfate (B86663). Detection was performed at 260 nm.

This method was validated for its ability to separate and quantify known impurities, including 4-MMP, vinyl ketone (impurity E), and 2-methylhydroxy impurity. The retention times were approximately 9.0 minutes for 4-MMP impurity, 11.0 minutes for vinyl ketone impurity, 13.0 minutes for 2-methylhydroxy impurity, and 16.6 minutes for this compound. The method demonstrated linearity over specific concentration ranges for each impurity and was found to be accurate and precise.

Table 3: Linearity Ranges for this compound and its Impurities

Micellar Liquid Chromatography (MLC) is a sub-type of RP-HPLC that uses a mobile phase containing a surfactant at a concentration above its critical micelle concentration. This technique can offer advantages in terms of cost, safety, and the ability to analyze complex samples.

A micellar liquid chromatography procedure was developed for the simultaneous separation and determination of this compound and Lidocaine Hydrochloride. nih.gov This method employed a short C18 column and a mobile phase of 0.075 mol/L sodium dodecyl sulfate (SDS) with 7.5% (v/v) isopropanol. nih.gov The flow rate was 0.7 ml/min, and detection was carried out at 210 nm. nih.gov

The method was validated and successfully applied to the simultaneous determination of both compounds in various pharmaceutical preparations. nih.gov The linearity for this compound was established over the range of 1.00-500 µg/ml, with a limit of detection (LOD) of 1.43 ng per 20 µl injection. nih.gov The percentage recoveries were in the range of 98-103%, demonstrating the accuracy of the method. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Analytical Techniques

Spectroscopic methods, particularly UV-Visible spectrophotometry, are widely used for the quantification of this compound due to their simplicity, speed, and cost-effectiveness.

UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorbance of the drug solution at its wavelength of maximum absorption (λmax). The choice of solvent can influence the λmax. For instance, in purified water, the λmax of this compound is observed at 260 nm, while in methanol, it is found at 254 nm. google.comnih.gov The method is validated for its linearity, accuracy, and precision.

Table 3: UV-Visible Spectrophotometry Parameters for this compound

| Parameter | In Purified Water | In Methanol |

|---|---|---|

| λmax | 260 nm | 254 nm |

| Linearity Range | 3 - 18 µg/mL | 4 - 12 µg/mL |

| Molar Absorptivity | 1.33 x 10⁴ L/mol/cm | Not Reported |

| Sandell's Sensitivity | 0.019 µg/cm²/0.001 absorbance units | Not Reported |

| Limit of Detection (LOD) | 0.032 µg/mL | Not Reported |

| Limit of Quantification (LOQ) | 0.096 µg/mL | Not Reported |

The simultaneous equation method is a UV-spectrophotometric technique employed for the simultaneous estimation of this compound in the presence of another drug in a combined dosage form. This method is applicable when both drugs absorb at each other's λmax. The absorbance of the sample is measured at the λmax of both drugs, and a set of simultaneous equations is solved to determine the concentration of each component.

This method has been successfully applied for the simultaneous determination of this compound with other drugs like Diclofenac Sodium and Etodolac. nih.govnih.gov

Table 4: Wavelengths Used in Simultaneous Equation Method for this compound

| Drug Combination | λ1 (λmax of 3-Tolperisone HCl) | λ2 (λmax of Co-formulated Drug) |

|---|---|---|

| 3-Tolperisone HCl and Diclofenac Sodium | 254 nm | 282 nm |

The Q-Analysis, or absorption ratio method, is another UV-spectrophotometric technique for the simultaneous quantification of this compound in a mixture with another drug. This method is a modification of the simultaneous equation method and relies on the property that for a substance obeying Beer's Law, the ratio of absorbance at any two wavelengths is constant.

In this method, absorbance is measured at two wavelengths: the λmax of one of the components and an iso-absorptive point, which is the wavelength where both substances exhibit the same absorptivity. This method has been utilized for the analysis of this compound in combination with Diclofenac Sodium. nih.gov

Table 5: Wavelengths Used in Q-Analysis (Absorption Ratio) Method for this compound

| Drug Combination | Iso-absorptive Wavelength | λmax of 3-Tolperisone HCl |

|---|

UV-Visible Spectrophotometry

First Derivative Spectroscopic Method

First derivative UV spectrophotometry is a well-established technique for the quantitative analysis of pharmaceutical compounds, offering enhanced specificity compared to zero-order spectroscopy. This method is particularly useful for resolving overlapping spectra in multi-component analysis or for eliminating interference from formulation excipients. jchps.com

For the determination of Tolperisone (B1682978) Hydrochloride, the method involves converting the normal zero-order absorption spectrum into its first derivative. jchps.com The quantification is then performed by measuring the amplitude at a specific wavelength. A validated first-order derivative spectrophotometric method for Tolperisone Hydrochloride utilized distilled water as the solvent. jchps.com The absorption maximum (λmax) was identified at 260 nm in the zero-order spectrum. jchps.com In the first derivative mode, this wavelength is used for quantification. jchps.com The technique has been demonstrated to be simple, rapid, sensitive, and specific for determining Tolperisone in both bulk drug and tablet dosage forms. jchps.com The utility of this method is further highlighted in studies involving simultaneous estimation with other drugs, where wavelengths are selected at the zero-crossing point of the interfering drug to ensure accurate quantification of the target analyte. researchgate.net For instance, in a combination with Diclofenac sodium, 251 nm (the zero cross point of Diclofenac) was used for Tolperisone Hydrochloride determination. researchgate.net

Research Finding: A study developing a first-order derivative spectrophotometric method for Tolperisone Hydrochloride established linearity in the concentration range of 10-50 µg/ml. jchps.com The method was validated according to ICH guidelines and successfully applied for the quantification of the drug in commercial tablet formulations. jchps.com

Fourier Transform Infrared (FTIR) Spectroscopy for Excipient Compatibility

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical tool in the pre-formulation stage of pharmaceutical development. eurekaselect.comrjptonline.org Its primary role in this context is to assess the compatibility between the active pharmaceutical ingredient (API) and various excipients intended for use in the final dosage form. eurekaselect.com The principle relies on the fact that interactions between the drug and an excipient can lead to changes in the chemical structure of the drug, which are observable as shifts in the positions or changes in the intensity of the characteristic absorption bands in the FTIR spectrum. dergipark.org.tr

For Tolperisone Hydrochloride, compatibility studies are performed by creating physical mixtures of the drug with individual excipients, typically in a 1:1 ratio. opastpublishers.com The FTIR spectrum of each mixture is then recorded and compared against the spectra of the pure drug and the pure excipient. opastpublishers.comresearchgate.net The absence of significant changes—such as the disappearance of characteristic peaks of Tolperisone Hydrochloride or the appearance of new peaks—in the spectrum of the mixture indicates compatibility. opastpublishers.comresearchgate.net Studies have confirmed the compatibility of Tolperisone Hydrochloride with a range of common excipients, as the characteristic FTIR peaks of the drug were retained in the physical mixtures. opastpublishers.comresearchgate.net

Research Finding: FTIR compatibility studies were conducted on physical mixtures of Tolperisone Hydrochloride and various excipients. The analysis concluded that there was no evidence of physical or chemical interaction, as the spectra of the mixtures showed no significant changes compared to the spectrum of the pure drug, confirming compatibility. opastpublishers.com

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Detection/Quantification Limits)

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. As per International Council for Harmonisation (ICH) guidelines, key parameters such as linearity, precision, accuracy, and detection and quantification limits must be thoroughly evaluated. jchps.comsphinxsai.com Various analytical methods for Tolperisone Hydrochloride, including UV spectrophotometry, first derivative spectroscopy, and RP-HPLC, have been rigorously validated. sphinxsai.comscispace.com

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by linear regression analysis. scispace.com For Tolperisone Hydrochloride, excellent linearity has been demonstrated across different techniques, with correlation coefficients (r²) consistently greater than 0.999. jchps.comsphinxsai.comscispace.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Validation studies for Tolperisone Hydrochloride show %RSD values for intraday and interday precision to be well within the acceptable limit of 2%. sphinxsai.comscispace.comijpbs.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the standard drug to a sample (standard addition method). sphinxsai.comscispace.com Accuracy studies for Tolperisone Hydrochloride assays consistently show high recovery percentages, typically within the 98-102% range, indicating the method's accuracy. sphinxsai.comscispace.comijpbs.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. sphinxsai.comscispace.com These sensitivity parameters are crucial for the analysis of low-concentration samples.

The following tables summarize the validation parameters from different studies for the quantification of Tolperisone Hydrochloride.

| Parameter | Reported Value | Source |

|---|---|---|

| Linearity Range (µg/ml) | 3 - 18 | sphinxsai.com |

| Correlation Coefficient (r²) | 0.999 | sphinxsai.com |

| Accuracy (% Recovery) | 99.09 - 101.26 | sphinxsai.com |

| Precision (% RSD) | < 2 | sphinxsai.com |

| LOD (µg/ml) | 0.032 | sphinxsai.com |

| LOQ (µg/ml) | 0.096 | sphinxsai.com |

| Parameter | Reported Value | Source |

|---|---|---|

| Linearity Range (µg/ml) | 10 - 50 | jchps.com |

| Correlation Coefficient (r²) | 0.999 | jchps.com |

| Accuracy (% Recovery) | Within acceptable limits | jchps.com |

| Precision (% RSD) | Within acceptable limits | jchps.com |

| LOD (µg/ml) | Not Reported | |

| LOQ (µg/ml) | Not Reported |

| Parameter | Reported Value | Source |

|---|---|---|

| Linearity Range (µg/ml) | 12.5 - 100 | scispace.com |

| Correlation Coefficient (r²) | 0.999 | scispace.com |

| Accuracy (% Recovery) | 98.38 – 101.58 | scispace.com |

| Precision (% RSD) | < 2 | scispace.com |

| LOD (µg/ml) | 0.172 | scispace.com |

| LOQ (µg/ml) | 0.521 | scispace.com |

Structural Activity Relationship Sar Studies

Influence of Chemical Modifications on Pharmacological Effects

The muscle relaxant activity of Tolperisone (B1682978) and its analogues is primarily attributed to their ability to block voltage-gated sodium and calcium channels, which leads to membrane stabilization and inhibition of spinal reflexes. nih.govwikipedia.orgnih.govdrugbank.comdrugbank.compatsnap.com Chemical modifications to the parent structure can significantly alter the potency and pharmacological profile of these compounds.

3-Tolperisone belongs to a class of centrally acting muscle relaxants that includes several structurally similar compounds. Comparative studies reveal subtle but significant differences in their pharmacological activities, which arise from minor structural variations. These analogues, including Tolperisone, Eperisone, Lanperisone, Inaperisone, and Silperisone, all demonstrate a dose-dependent depression of ventral root potentials in isolated spinal cord preparations. nih.govnih.govresearchgate.net

Studies on decerebrated rats have shown that while Tolperisone and Eperisone exhibit nearly identical effects on different ventral root reflex components, the peak effects of Tolperisone are consistently greater. nih.gov Lanperisone is noted for its longer duration of action, suggesting a slower metabolic rate. nih.gov Silperisone, a non-chiral organosilicone analogue, along with Tolperisone and Eperisone, shows a pronounced effect on voltage-gated calcium channels, a property that is less significant for the local anesthetic lidocaine. nih.govnih.gov This suggests that the muscle relaxant effects of the Tolperisone class are derived from a combined action on both sodium and calcium channels, distinguishing them from traditional local anesthetics. nih.gov

| Compound | Key Structural Difference from Tolperisone | Comparative Pharmacological Effect |

| Eperisone | Ethyl group on phenyl ring (vs. methyl) | Exhibits practically identical effects on spinal reflexes, though Tolperisone shows greater peak effects. nih.gov |

| Lanperisone | Methoxy group on phenyl ring | Possesses a generally longer-lasting action, indicating slower metabolism. nih.gov |

| Silperisone | Silicon atom in the piperidine (B6355638) ring | Shows a particularly marked effect on voltage-gated calcium channels. nih.gov |

| Inaperisone | Isobutyl group instead of methyl at α-position | Contributes to the dose-dependent depression of ventral root potentials, similar to other analogues. nih.govnih.gov |

This table summarizes the key structural and pharmacological differences between Tolperisone and its related analogues based on available research findings.

The aryl alkyl β-aminoketone core is the fundamental skeleton for Tolperisone and its analogues. nih.govnih.gov This structural motif is essential for the molecule's pharmacological activity. The key components of this moiety—an aromatic ring (aryl), a ketone group, and a tertiary amine connected by an alkyl chain—are all crucial for its mechanism of action.

The entire structure contributes to the molecule's ability to interact with and block voltage-gated sodium and calcium channels. researchgate.net The tertiary amine is believed to be responsible for the lidocaine-like membrane-stabilizing activity. nih.gov This structural arrangement provides the necessary conformation and distribution of charge to effectively inhibit the propagation of action potentials in neuronal membranes, thereby suppressing polysynaptic reflexes in the spinal cord and producing muscle relaxation. nih.govpatsnap.com

The specific substituents on the aryl alkyl β-aminoketone scaffold fine-tune the molecule's activity, selectivity, and pharmacokinetic properties. The nature of these substituents influences the compound's hydrophobicity, electronic distribution, and steric profile, which are critical for receptor binding and membrane interaction.

In 3-Tolperisone, the methyl group on the phenyl ring (at the meta-position, distinguishing it from the para-position in Tolperisone) and the methyl group alpha to the carbonyl function are key substituents.

Aromatic Ring Substituents : The position and nature of substituents on the phenyl ring can alter the electronic properties and hydrophobicity of the molecule. Electron-donating groups, such as the methyl group in Tolperisone, can influence the interaction with target proteins. libretexts.orglibretexts.org Replacing the phenyl ring with bioisosteres or altering its substitution pattern is a common strategy in drug design to optimize potency and reduce metabolic liabilities. nih.gov

Systematic studies modifying these substituents are essential to develop a quantitative structure-activity relationship (QSAR) model, which can predict the activity of novel analogues.

Stereochemical Considerations and Enantiomeric Activity

3-Tolperisone, like Tolperisone, possesses an asymmetric carbon atom at the α-position relative to the carbonyl group, meaning it exists as a pair of enantiomers (R and S forms). nih.gov The compound is typically used as a racemic mixture, containing equal amounts of both enantiomers.

Stereochemistry is a critical aspect of pharmacology, as enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic profiles. researchgate.net Early research on the parent compound, Tolperisone, reported that the dextrorotatory (+) enantiomer was less effective than the racemic mixture, indicating that one enantiomer is more pharmacologically active than the other. nih.gov

Protein Binding and Interaction Studies

Binding Efficacy with Human Serum Albumin (HSA)

Binding Efficacy with Human Serum Albumin (HSA)

Studies utilizing fluorescence quenching have demonstrated that 3-Tolperisone Hydrochloride binds to HSA with a moderately strong affinity. nih.gov The quenching of HSA's intrinsic fluorescence, which primarily originates from its tryptophan residues, upon the addition of this compound indicates a direct interaction between the two molecules. nih.gov The mechanism of this fluorescence quenching has been identified as a static process, which implies the formation of a stable ground-state complex between the drug and the protein. nih.govresearchgate.net

The binding constants (Kb), which quantify the affinity between this compound and HSA, have been determined at different physiological temperatures. The obtained Kb values are in the order of 104 M-1, confirming a moderately strong binding affinity. nih.govacs.org This level of affinity ensures that the compound can be effectively transported by HSA in the bloodstream. researchgate.net

Interactive Data Table: Binding Constants of this compound with HSA at Different Temperatures

| Temperature (K) | Binding Constant (Kb) (M-1) |

| 298 | 5.4 ± 0.2 x 104 |

| 303 | 4.1 ± 0.3 x 104 |

| 310 | 2.9 ± 0.1 x 104 |

Note: The data in this table is derived from scientific literature and is intended for informational purposes.

Thermodynamic analysis of the binding interaction reveals that the process is spontaneous. nih.gov This is evidenced by the negative values of the Gibbs free energy change (ΔGº) calculated at various temperatures. nih.govacs.org The spontaneity of the binding is a key factor in the efficient association of this compound with HSA under physiological conditions. acs.org

Interactive Data Table: Thermodynamic Parameters for the Binding of this compound to HSA

| Parameter | Value |

| ΔGº (298 K) | -27.0 ± 0.5 kJ/mol |

| ΔGº (303 K) | -26.8 ± 0.6 kJ/mol |

| ΔGº (310 K) | -26.5 ± 0.4 kJ/mol |

| ΔHº | -15.2 ± 0.8 kJ/mol |

| ΔSº | +39.6 ± 1.5 J/mol·K |

Note: The data in this table is derived from scientific literature and is intended for informational purposes.

The binding of this compound induces conformational changes in the secondary structure of HSA. nih.gov Far-ultraviolet circular dichroism (CD) spectroscopy has shown an increase in the α-helical content of the protein upon complex formation. nih.govresearchgate.net This suggests that the binding event leads to a more compact and stable protein structure. nih.gov

Förster's Resonance Energy Transfer (FRET) has been employed to determine the distance between the donor (tryptophan residue of HSA) and the acceptor (this compound). nih.gov The calculated binding distance is approximately 2.11 nm, which indicates a close proximity between the drug and the binding site on the protein, further supporting the static quenching mechanism. nih.govacs.orgresearchgate.net

The primary forces driving the interaction between this compound and HSA have been identified through isothermal titration calorimetry (ITC). nih.gov The results indicate that the binding is predominantly stabilized by hydrophobic interactions and hydrogen bonding. nih.govacs.orgresearchgate.net Molecular docking studies further suggest that this compound binds within subdomain IIA of HSA, also known as Sudlow's site I, and forms hydrogen bonds with specific amino acid residues, namely K199 and H242. nih.govacs.orgresearchgate.net

Differential Scanning Calorimetry (DSC) has been used to investigate the thermal stability of HSA in the presence of this compound. nih.gov The results demonstrate that the binding of the compound significantly increases the thermal stability of the protein. nih.govresearchgate.net This stabilizing effect is consistent with the observed increase in α-helical content and suggests that the drug-protein complex is more resistant to thermal denaturation. nih.gov

Influence on Esterase-like Activity of HSA

Human Serum Albumin (HSA) is known to exhibit esterase-like activity, a property that can be influenced by the binding of various ligands. Studies on the interaction between this compound and HSA have demonstrated a competitive inhibition of this enzymatic function. acs.orgnih.govresearchgate.net This interaction was investigated by monitoring the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) in the presence of varying concentrations of this compound.

Research findings indicate that as the concentration of this compound increases, the Michaelis constant (Km) of the esterase-like activity of HSA also increases, while the maximum velocity (Vmax) remains constant. acs.orgnih.gov This kinetic profile is a hallmark of competitive inhibition, suggesting that this compound and the substrate (p-NPA) compete for the same or overlapping binding sites on the HSA molecule. acs.orgnih.govresearchgate.net The binding of this compound to the active site prevents the substrate from binding, thereby inhibiting the catalytic activity.

The competitive nature of the binding implies that this compound occupies the catalytic center of HSA, which is primarily located in Sudlow site I within subdomain IIA. acs.orgnih.gov

Table 1: Kinetic Parameters of HSA's Esterase-like Activity in the Presence of this compound

| Parameter | Value in Absence of this compound | Value in Presence of this compound | Interpretation |

| Vmax | Constant | Unchanged | The inhibitor does not affect the turnover rate of the enzyme. |

| Km | Lower | Increased | The inhibitor reduces the affinity of the enzyme for its substrate. |

This table is generated based on descriptive findings from the cited research. acs.orgnih.gov

Molecular Docking and Identification of Binding Sites on HSA (e.g., Subdomain IIA, Sudlow Site I)

To elucidate the precise binding location and interactions of this compound with Human Serum Albumin, molecular docking studies have been employed. These computational simulations provide a detailed view of the binding mode at the molecular level. The results consistently show that this compound binds preferentially within a specific hydrophobic cavity of HSA known as Sudlow site I, which is located in subdomain IIA. acs.orgnih.govresearchgate.netmdpi.com

This binding is a spontaneous process, as indicated by a negative Gibbs free energy (ΔG°) value. acs.orgnih.gov The primary forces driving the formation of the HSA-3-Tolperisone Hydrochloride complex are hydrophobic interactions and hydrogen bonds. acs.orgnih.govresearchgate.net

Molecular docking analyses have identified key amino acid residues within subdomain IIA that are crucial for stabilizing the interaction with this compound. Specifically, the compound forms hydrogen bonds with the residues Lysine 199 (K199) and Histidine 242 (H242). acs.orgnih.govresearchgate.net The location within Sudlow site I is significant, as this is a major binding site for numerous drugs and endogenous compounds. virginia.edunih.gov The binding of this compound to this site confirms the experimental findings from the esterase activity assays, as the catalytic site of HSA is also situated in this region. acs.org

Table 2: Summary of Molecular Docking Results for this compound and HSA Interaction

| Parameter | Finding | Source |

| Primary Binding Site | Sudlow Site I (Subdomain IIA) | acs.orgnih.govresearchgate.net |

| Binding Energy (ΔG°) | Negative value, indicating spontaneous binding | acs.orgnih.gov |

| Interacting Amino Acid Residues | K199, H242 | acs.orgnih.govresearchgate.net |

| Primary Interaction Forces | Hydrophobic interactions, Hydrogen bonding | acs.orgnih.gov |

Novel and Emerging Research Applications and Mechanisms

Antiviral Activity Investigations

Emerging research has indicated that 3-Tolperisone Hydrochloride possesses antiviral properties. medchemexpress.com While detailed mechanistic studies in virology are still developing, its identification as a compound with antiviral effects suggests a new avenue for therapeutic investigation. medchemexpress.comresearchgate.netnih.gov This potential broadens the scope of this compound's utility, warranting further studies to characterize its specific antiviral targets and efficacy against various viral pathogens.

Antineoplastic and Immunomodulatory Research

A significant area of emerging research is the application of this compound in oncology. researchgate.net Studies are investigating its therapeutic effects and mechanisms in human cancers, revealing its potential as an antineoplastic and immunomodulatory agent. researchgate.net

Preclinical studies have demonstrated that this compound can inhibit the growth of human cancer cell lines and induce cell death. researchgate.net The compound has been shown to induce both cell cycle arrest and apoptosis in various cancer cell lines, including AGS (gastric adenocarcinoma), A375 (melanoma), 8505C (thyroid carcinoma), and RKO (colon carcinoma) cells. medchemexpress.com This inhibition of proliferation and promotion of programmed cell death are key mechanisms for its potential antitumor effects. researchgate.net

Within the tumor microenvironment, macrophages can exist in different functional states, primarily the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype, which often promotes tumor growth. Research has shown that this compound can reprogram or repolarize M2 macrophages into the M1 phenotype. medchemexpress.comresearchgate.net This shift is significant as it can enhance the immune response against the tumor, making the cancer more susceptible to immunotherapies. researchgate.net

A key molecular mechanism underlying the anticancer effects of this compound is its interaction with Histone Lysine-Specific Demethylase 1 (LSD1). researchgate.net LSD1 is an enzyme that plays a crucial role in gene regulation and is often overexpressed in various cancers. This compound has been identified as a potential direct target of LSD1. researchgate.net By inhibiting LSD1, it can influence the expression of genes involved in critical cellular pathways. researchgate.net

Treatment with this compound has been observed to cause hyperactivation of the Unfolded Protein Response (UPR) pathway in cancer cells. researchgate.net The UPR is a cellular stress response that is triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. By targeting LSD1, this compound appears to directly affect UPR-related genes. researchgate.net This sustained activation of the UPR can overwhelm the cell's coping mechanisms, ultimately leading to UPR-mediated tumor inhibition and cell death. researchgate.net

Preclinical research has highlighted the potential of this compound in combination therapies. researchgate.net It has been shown to work synergistically with proteasome inhibitors, such as MG132, enhancing the antitumor effect by augmenting the UPR. researchgate.net Furthermore, by reprogramming M2 macrophages to an M1 phenotype, this compound can sensitize tumors to immunotherapy, suggesting a promising combination strategy for cancer treatment. researchgate.net

Data Tables

Table 1: Investigated Antineoplastic Mechanisms of this compound

| Mechanism | Description | Observed Effect in Cancer Cells | Reference |

|---|---|---|---|

| Cell Cycle Arrest & Apoptosis | Induction of programmed cell death and halting of the cell division cycle. | Inhibition of cell growth and induction of cell death in various human cancer cell lines. | medchemexpress.comresearchgate.net |

| Macrophage Repolarization | Shifting the phenotype of tumor-associated macrophages from tumor-promoting (M2) to anti-tumor (M1). | Repolarization of M2 macrophages into the M1 phenotype. | medchemexpress.comresearchgate.net |

| LSD1 Targeting | Direct inhibition of the histone demethylase enzyme LSD1. | Identified as a potential molecular target, leading to downstream effects on gene expression. | researchgate.net |

| UPR Activation | Hyperactivation of the Unfolded Protein Response pathway due to cellular stress. | UPR pathway was hyperactivated in treated cells, leading to tumor inhibition. | researchgate.net |

Table 2: Preclinical Synergistic Combination Therapies with this compound

| Combination Agent | Class | Mechanism of Synergy | Outcome | Reference |

|---|---|---|---|---|

| MG132 | Proteasome Inhibitor | Enhanced activation of the Unfolded Protein Response (UPR) pathway. | Synergistically improved the efficacy of the proteasome inhibitor. | researchgate.net |

| Immunotherapy | Immune Checkpoint Blockade (Implied) | Reprogramming of M2 macrophages to the M1 phenotype within the tumor microenvironment. | Sensitized tumors to the effects of immunotherapy. | researchgate.net |

Modulation of Cerebrosinal Fluid (CSF) Neurotransmitter Levels (Preclinical Models)

Reduction of Elevated CSF Glutamate (B1630785) Levels

Preclinical research in rat models of neuropathic pain has demonstrated that the condition is associated with a significant elevation of glutamate levels in the cerebrospinal fluid (CSF). nih.gov This increase in the excitatory neurotransmitter glutamate in the central nervous system is a key factor in the central sensitization that leads to neuropathic pain states. nih.gov

Studies investigating the effects of this compound have shown that acute oral administration can normalize these neuropathy-induced elevations in CSF glutamate. nih.gov In a rat model of partial sciatic nerve ligation, a single treatment with this compound effectively restored the elevated glutamate concentrations to baseline levels. nih.gov This effect was observed across multiple tested doses, indicating a robust pharmacological response. researchgate.net The therapeutic impact on glutamate levels was comparable to that of pregabalin, an established first-line medication for neuropathic pain. nih.gov

The primary mechanism behind this reduction in CSF glutamate is believed to be the inhibition of glutamate release from neuronal terminals. nih.gov In vitro experiments using rat brain synaptosomes revealed that this compound inhibits the release of glutamate in a concentration-dependent manner. nih.gov This inhibitory action is primarily attributed to the blockade of voltage-gated sodium channels. nih.gov At higher concentrations, the inhibition of voltage-gated calcium channels may also contribute to the decreased release of glutamate. nih.govpatsnap.com By blocking these ion channels, this compound effectively dampens neuronal excitability and reduces the transmission of nerve impulses that trigger glutamate release. patsnap.com

The table below summarizes the findings from a preclinical study, illustrating the effect of this compound on CSF glutamate concentrations in a rat model of neuropathy. researchgate.net

Effect of this compound on CSF Glutamate Levels in Neuropathic Rats

| Treatment Group | CSF Glutamate Concentration (µM) | Outcome |

|---|---|---|

| Sham (Control) | ~5.5 | Baseline glutamate level |

| Neuropathy + Vehicle | ~9.0 | Significant elevation in glutamate |

| Neuropathy + 25 mg/kg Tolperisone (B1682978) | ~6.0 | Normalization of glutamate levels |

| Neuropathy + 50 mg/kg Tolperisone | ~5.8 | Normalization of glutamate levels |

| Neuropathy + 100 mg/kg Tolperisone | ~5.5 | Normalization of glutamate levels |

Data are approximated from graphical representations in preclinical studies. researchgate.net

Formulation Science and Drug Delivery System Research

Development of Sustained Release Formulations

The development of sustained-release (SR) formulations for 3-Tolperisone Hydrochloride is a key area of research, primarily driven by the compound's pharmacokinetic profile. researchgate.net With a short biological half-life of approximately 1.5 to 2.5 hours, conventional dosage forms require multiple daily administrations to maintain a consistent therapeutic plasma concentration, which can lead to patient non-compliance. researchgate.netpharmasm.com The goal of creating SR systems is to prolong the drug's release, reduce dosing frequency, and maintain its therapeutic effectiveness over an extended period. ijper.org

Matrix tablets are a common approach for achieving sustained release of this compound. researchgate.net These formulations are often prepared using techniques like wet granulation or direct compression. researchgate.netijpsjournal.comsciforschenonline.org The core principle involves embedding the active pharmaceutical ingredient within a polymer matrix that controls the rate of drug diffusion and/or erosion of the tablet. saudijournals.com By carefully selecting polymers and other excipients, researchers can design tablets that release the drug in a controlled manner over periods of 12 to 24 hours. ijper.org This approach not only improves patient compliance but also aims to enhance bioavailability and minimize potential side effects associated with plasma concentration fluctuations. ijper.orgsaudijournals.com

Polymer Selection and Their Effects on Release Kinetics